molecular formula C23H22NO3D5 B602624 5-O-Desmethyl Donepezil-d5 CAS No. 1189929-21-2

5-O-Desmethyl Donepezil-d5

Cat. No. B602624
M. Wt: 370.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-Desmethyl Donepezil-d5 is a deuterium-labeled version of 5-O-Desmethyl Donepezil . It is a metabolite of Donepezil, a medication used for the treatment of patients with Alzheimer’s disease . The 5-methoxy group in Donepezil is demethylated to form this compound .


Molecular Structure Analysis

The molecular formula of 5-O-Desmethyl Donepezil-d5 is C23H27NO3 . The IUPAC name is 2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one . The structure includes a piperidine ring and an indenone group .

Scientific Research Applications

Alzheimer's Disease Research

Donepezil has been extensively studied for its role in treating Alzheimer's disease. It's a cholinesterase inhibitor that improves cognition and global clinical function in patients with mild to moderate Alzheimer's disease. Long-term efficacy data suggest that improvements in cognition, global function, or activities of daily living are maintained for about 21 to 81 weeks with donepezil. Moreover, it significantly reduced caregiver burden (Dooley & Lamb, 2000).

Neurological Conditions and Diabetes

The activities of Δ5 desaturase (D5D) and Δ6 desaturase (D6D), key enzymes in the metabolism of polyunsaturated fatty acids, have been linked to the development of type 2 diabetes. Studies have reported a clear inverse relation of D5D activity and a strong direct relation of D6D activity to diabetes incidence, suggesting a significant role of these desaturases in glucose metabolism and potentially linking to the therapeutic applications of Donepezil or its metabolites (Kröger & Schulze, 2012).

Drug Analysis and Environmental Science

Recent advances in electrochemical biosensors based on enzyme inhibition have highlighted the use of Donepezil for easy, fast, and environmentally friendly monitoring of inhibitors like drugs. These biosensors have shown great potential in the detection of different drugs, including Donepezil itself, and can be used as high-sensitive and accurate analytical tools (El Harrad, Bourais, Mohammadi, & Amine, 2018).

Insights into Bioaccumulation

Although not directly linked to 5-O-Desmethyl Donepezil-d5, studies on bioaccumulation, like that of decamethylpentacyclosiloxane (D5), provide insights into the environmental impact and bioaccumulation behavior of synthetic compounds. These studies are crucial for understanding the environmental pathways and potential ecological risks of pharmaceuticals and their metabolites (Gobas, Powell, Woodburn, Springer, & Huggett, 2015).

properties

IUPAC Name

5-hydroxy-6-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMISVLYMKJMLP-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661896
Record name 5-Hydroxy-6-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-O-Desmethyl Donepezil-d5

CAS RN

1189929-21-2
Record name 5-Hydroxy-6-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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